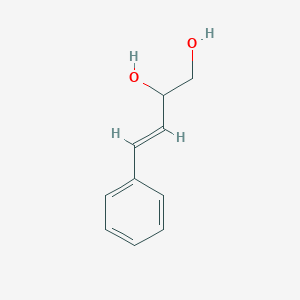
(E)-4-phenylbut-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-phenylbut-3-ene-1,2-diol is an organic compound characterized by a phenyl group attached to a butene chain with two hydroxyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenylbut-3-ene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbut-3-en-2-one.
Reduction: The 4-phenylbut-3-en-2-one is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-phenylbut-3-en-2-one.
Reduction: 4-phenylbutane-1,2-diol.
Substitution: 4-phenylbut-3-ene-1,2-dichloride.
Scientific Research Applications
(E)-4-phenylbut-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group provides additional stability and potential for π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
4-phenylbut-3-en-2-one: A precursor in the synthesis of (E)-4-phenylbut-3-ene-1,2-diol.
4-phenylbutane-1,2-diol: A reduced form of the compound.
4-phenylbut-3-ene-1,2-dichloride: A substituted derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-4-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+ |
InChI Key |
NIKBSMYNKTUHIF-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




aminehydrochloride](/img/structure/B13597053.png)

![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)





![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)



